REACTION_CXSMILES
|
N1C=CC=C1.[K].ICCCC.[NH:12]1[C:20](=[O:21])[C:18](=O)[C:16](=[O:17])[NH:15][C:13]1=[O:14].Cl>C(O)C.O1CCCC1>[NH:12]1[C:20](=[O:21])[CH2:18][C:16](=[O:17])[NH:15][C:13]1=[O:14] |f:0.1,^1:5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1.[K]
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
ICCCC
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C(=O)C1=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1.5 hours by which time the reaction mixture
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with 30 ml
|
Type
|
EXTRACTION
|
Details
|
of water and extracted with 35 ml
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
by heating in 50 ml
|
Type
|
DISTILLATION
|
Details
|
The ether was distilled away
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 3 minutes
|
Duration
|
3 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to a gum
|
Type
|
CUSTOM
|
Details
|
triturated with water
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(NC(CC1=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 132.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C=CC=C1.[K].ICCCC.[NH:12]1[C:20](=[O:21])[C:18](=O)[C:16](=[O:17])[NH:15][C:13]1=[O:14].Cl>C(O)C.O1CCCC1>[NH:12]1[C:20](=[O:21])[CH2:18][C:16](=[O:17])[NH:15][C:13]1=[O:14] |f:0.1,^1:5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1.[K]
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
ICCCC
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C(=O)C1=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1.5 hours by which time the reaction mixture
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with 30 ml
|
Type
|
EXTRACTION
|
Details
|
of water and extracted with 35 ml
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
by heating in 50 ml
|
Type
|
DISTILLATION
|
Details
|
The ether was distilled away
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 3 minutes
|
Duration
|
3 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to a gum
|
Type
|
CUSTOM
|
Details
|
triturated with water
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(NC(CC1=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 132.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |